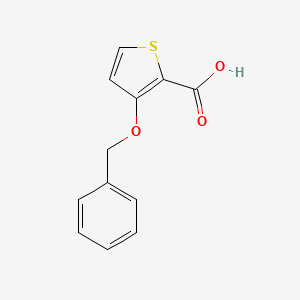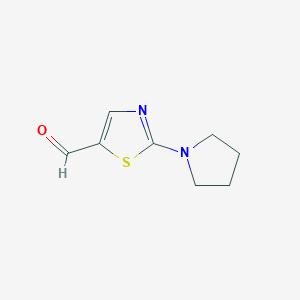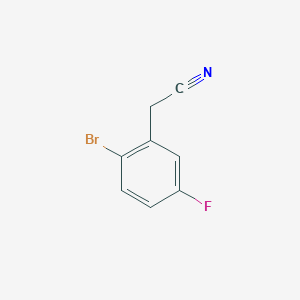
4-溴-3-硝基苯硼酸
描述
4-Bromo-3-nitrophenylboronic acid is a compound that can be synthesized through various chemical reactions and has potential applications in different fields such as medicine and agriculture. The compound is characterized by the presence of a bromo group and a nitro group attached to a phenyl ring which is also bonded to a boronic acid group. This structure allows for the compound to participate in a variety of chemical reactions, including those that form Schiff bases and polymorphs, as well as reactions with amines that can lead to rearrangements.
Synthesis Analysis
The synthesis of related compounds has been reported using different methods. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly . Another synthesis approach involved a hydrothermal reaction to prepare polymorphs of a related compound, (3-nitro-4-bromophenyl)acetic acid . Additionally, a compound with a similar bromo and nitro substitution pattern was synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including a Grignard reaction, protection, and substitution steps .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the Schiff base compound mentioned earlier was obtained as bright red crystals and its structure was confirmed by XRD, IR, MS, and NMR spectroscopy . The crystal structure of another related compound was determined to be monoclinic with specific cell parameters . The importance of hydrogen bonding and π-π stacking interactions in the assembly of small molecules into dipolymers was highlighted in the study of polymorphs .
Chemical Reactions Analysis
The reactivity of compounds with similar substitution patterns has been explored in various studies. Aromatic nucleophilic substitution reactions with amines have been reported, leading to unexpected rearrangements and the formation of isomers . The stability of a bioactive nitrocompound under different conditions was investigated using HPLC-UV, revealing that the compound was more labile in acid and alkaline conditions, leading to the formation of a major degradation product .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through different analytical methods. The vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied using Fourier transform Raman and infrared spectroscopy, and the results were supported by density functional theory calculations . The stability-indicating assay for a bioactive nitrocompound provided insights into its stability and selectivity under various conditions .
科学研究应用
Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
One of the most important applications of boronic acids is the Suzuki-Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two different partners, typically an aryl or vinyl halide and a boronic acid .
Another application of boronic acids is in the protodeboronation of pinacol boronic esters . This process involves the removal of the boron moiety from the boronic ester, which can be used in the formal anti-Markovnikov hydromethylation of alkenes .
Boronic acids can also be used in copper-catalyzed arylation , palladium-catalyzed decarboxylative coupling , and oxidative carbocyclization/arylation . These reactions involve the formation of new carbon-carbon bonds, which can be used to construct complex organic molecules .
安全和危害
未来方向
The future directions of “4-Bromo-3-nitrophenylboronic acid” could involve further exploration of its use in Suzuki reactions and other types of cross-coupling reactions. Its inhibitory effects on porcine pancreatic lipase and serum cholinesterase activity in horses could also be a subject of future research.
属性
IUPAC Name |
(4-bromo-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFLUOVNZOLXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378774 | |
| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrophenylboronic acid | |
CAS RN |
74386-13-3 | |
| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

